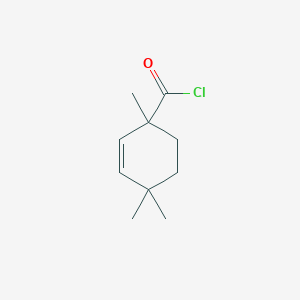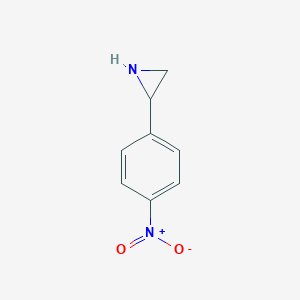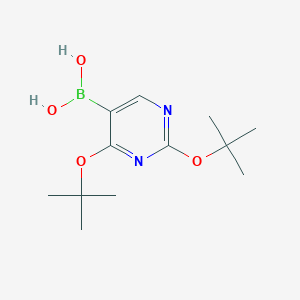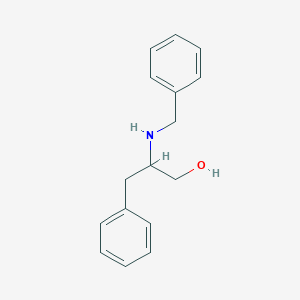
Ethyl 5-acenaphthoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Ethyl 5-acenaphthoylformate involves complex organic reactions. For example, the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by acetylation, demonstrates the intricate steps involved in producing acetylated products, showcasing the methodological approaches in synthesizing similar compounds (Kusakiewicz-Dawid et al., 2007). Additionally, the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate provides insights into the procedures for creating structurally complex molecules (Liang Xiao-lon, 2015).
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to Ethyl 5-acenaphthoylformate, such as ethyl acetate, have been extensively studied using techniques like gas electron diffraction to determine their structural parameters and stable conformers (Sugino et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 5-acenaphthoylformate and its derivatives highlight the reactivity of such compounds. For instance, the radical ions of acenaphtho[1,2-b][1,4]dithiine derivatives undergo significant transformations, providing insights into the chemical behavior and properties of these molecules (Bryce et al., 1999).
Physical Properties Analysis
The study of ethyl acetate's molecular structure and conformation via gas electron diffraction also sheds light on its physical properties, such as torsional vibrations and potential functions, which are crucial for understanding the physical behavior of Ethyl 5-acenaphthoylformate-related compounds (Sugino et al., 1991).
Chemical Properties Analysis
The chemical properties of Ethyl 5-acenaphthoylformate and related molecules can be inferred from studies on the enantioselective hydrogenation of ethyl benzoylformate, demonstrating the influence of catalysts on product specificity and yield, which is vital for understanding the chemical properties and reactivity of such compounds (Sutyinszki et al., 2002).
Aplicaciones Científicas De Investigación
Immunosuppressive Properties of Chemical Fractions
Research on Euphorbia royleana demonstrates the immunosuppressive properties of its ethyl acetate fraction, highlighting the potential of chemical extracts in modulating immune responses. This study indicates the broader interest in chemical compounds for immunological applications (Bani et al., 2005).
Antimicrobial Applications
The functionalization of ethylene vinyl acetate with antimicrobial nanoparticles provides an example of how chemical modifications can enhance the resistance of materials to microbial colonization, relevant for medical device manufacturing (Wood et al., 2014).
Anti-Plasmodial Activity
Isolation of compounds from the stem bark of Erythrina abyssinica with anti-plasmodial activity against Plasmodium falciparum strains showcases the potential of naturally derived chemicals in addressing parasitic infections (Yenesew et al., 2004).
Green Chemistry in Organic Synthesis
The development of green Suzuki coupling reactions for synthesizing biaryls like ethyl (4-phenylphenyl)acetate underlines the importance of environmentally friendly methods in chemical synthesis, with potential applications in drug development (Costa et al., 2012).
Propiedades
IUPAC Name |
ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOBJOVWXOXLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641282 |
Source


|
| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acenaphthoylformate | |
CAS RN |
101110-21-8 |
Source


|
| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


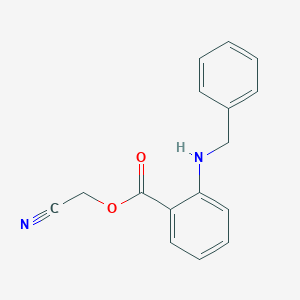
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
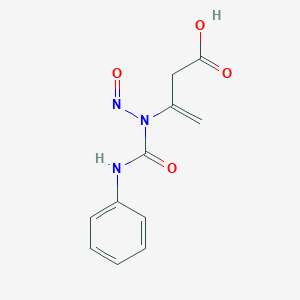
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
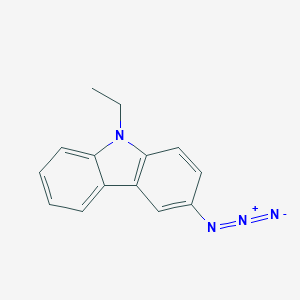

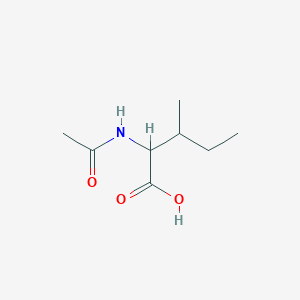
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
